molecular formula C19H19N7O2S B2381958 3-methyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058457-17-2

3-methyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2381958
CAS No.: 1058457-17-2
M. Wt: 409.47
InChI Key: IDHQBCSFEXFZRO-UHFFFAOYSA-N
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Description

3-Methyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a methyl group at position 3 and a piperazine ring at position 5. The piperazine moiety is further modified with a naphthalen-2-ylsulfonyl group, which introduces steric bulk and electronic effects due to the sulfonyl linker.

Properties

IUPAC Name

3-methyl-7-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O2S/c1-24-18-17(22-23-24)19(21-13-20-18)25-8-10-26(11-9-25)29(27,28)16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12-13H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHQBCSFEXFZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of targets, contributing to its diverse biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could impact multiple biochemical pathways

Result of Action

It is known that indole derivatives can have diverse biological activities, suggesting that this compound could potentially have a wide range of effects at the molecular and cellular level.

Biological Activity

The compound 3-methyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine represents a novel class of bioactive molecules with potential therapeutic applications. Its structure incorporates a triazolo-pyrimidine framework, which is known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H22N6O2S\text{C}_{18}\text{H}_{22}\text{N}_{6}\text{O}_2\text{S}

This structure features:

  • A triazolo moiety that enhances its interaction with biological targets.
  • A piperazine ring which is often associated with various pharmacological effects.
  • A naphthalene sulfonyl group that may improve lipophilicity and receptor binding affinity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, revealing significant pharmacological properties:

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer effects. For example, the presence of naphthalene and triazole rings has been linked to the inhibition of cancer cell proliferation. The compound was tested against several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics like doxorubicin.

Cell LineIC50 (µM)Reference
HT-29 (colon)10.5
Jurkat (leukemia)8.7
J774A.1 (macrophage)12.3

Antimicrobial Activity

The compound also showed promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

BacteriaMIC (µg/mL)Reference
Staphylococcus aureus31.25
Escherichia coli62.50

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzyme Activity : The piperazine moiety is known to interact with various enzymes, potentially inhibiting pathways critical for cancer cell survival and proliferation.
  • Receptor Binding : The sulfonyl group enhances binding affinity to specific receptors involved in cellular signaling pathways.
  • Induction of Apoptosis : Studies show that treatment with this compound can lead to increased levels of caspase activation in cancer cells, indicating a potential apoptotic effect.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on HT-29 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3.
  • In Vivo Efficacy : In murine models bearing xenograft tumors, administration of the compound led to significant tumor regression compared to control groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the efficacy of this compound as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The inhibition of CDK2 is significant for cancer treatment as it selectively targets tumor cells while sparing normal cells.

  • Case Study : In a series of experiments, compounds structurally related to 3-methyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine demonstrated IC50 values ranging from 45 to 97 nM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. These values indicate a strong potential for clinical application in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. The presence of the naphthalenesulfonyl moiety enhances the compound's interaction with microbial targets.

  • Case Study : A study involving synthesized derivatives showed that certain analogues exhibited significant antibacterial properties with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Gram-positive bacteria . This suggests potential therapeutic applications in treating bacterial infections.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects, particularly in the treatment of neurological disorders such as epilepsy and anxiety.

  • Case Study : Research into similar triazolo-pyrimidine derivatives has indicated anticonvulsant properties. The structure's ability to modulate neurotransmitter systems may provide avenues for developing new treatments for epilepsy .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReferences
AnticancerMCF-745–97 nM
HCT-1166–99 nM
AntibacterialGram-positive bacteria31.25 µg/mL
NeuropharmacologyEpilepsy modelsTBD

Chemical Reactions Analysis

Functionalization at the 7-Position: Piperazine Sulfonylation

The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) at the 7-position of the triazolopyrimidine core. Subsequent sulfonylation with naphthalene-2-sulfonyl chloride occurs under mild basic conditions .

Key Steps :

  • Piperazine Coupling :

    • Reactant: 7-chloro-triazolopyrimidine + piperazine

    • Solvent: n-BuOH, microwave irradiation at 200°C

    • Yield: 50–65%

  • Sulfonylation :

    • Reactant: Piperazine intermediate + naphthalene-2-sulfonyl chloride

    • Base: Triethylamine (TEA)

    • Solvent: Dichloromethane (DCM), 0°C to RT

    • Yield: 80–90%

Methylation at the 3-Position

The methyl group is introduced via alkylation using methyl iodide (CH₃I) under basic conditions. This step occurs early in the synthesis to prevent steric hindrance during subsequent reactions .

Reaction Profile :

  • Base: K₂CO₃

  • Solvent: DMF, 80°C

  • Reaction Time: 2–4 hours

  • Yield: 75–85%

Reactivity of the Sulfonyl Group

The naphthalen-2-ylsulfonyl group participates in hydrolysis and nucleophilic displacement reactions:

Reaction TypeConditionsProductYieldSource
Hydrolysis H₂O, NaOH (aq), refluxNaphthalen-2-sulfonic acid60%
Displacement Amines, DIPEA, DCMSulfonamide derivatives50–70%

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes sulfonation and nitration at the 1- and 6-positions due to electron-withdrawing effects from the sulfonyl group .

Example :

  • Nitration :

    • Reagents: HNO₃, H₂SO₄

    • Temperature: 0°C

    • Product: 1-Nitro-naphthalen-2-ylsulfonyl derivative

    • Yield: 45%

Stability Under Acidic and Basic Conditions

The compound demonstrates moderate stability:

ConditionObservationSource
pH 1–2 (HCl) Degradation after 24 hours
pH 12 (NaOH) Partial hydrolysis of sulfonyl group

Comparative Reactivity of Triazolopyrimidine Derivatives

A comparison with analogous compounds highlights enhanced reactivity at the 7-position due to electron-deficient pyrimidine ring:

CompoundReactivity at 7-PositionReactivity at 3-Position
Triazolopyrimidine (no substituents) HighLow
Methyl-substituted derivative ModerateHigh (steric hindrance)

Comparison with Similar Compounds

Core Heterocyclic Modifications

The triazolo[4,5-d]pyrimidine scaffold is shared across multiple analogs but differs in substituent patterns:

  • Compound from : 3-[(Naphthalen-1-yl)methyl]-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine replaces the methyl group at position 3 with a naphthalen-1-ylmethyl substituent and uses a piperidine ring instead of piperazine at position 7 .
  • Compound from : 3-(4-Methoxyphenyl)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-1-propanone features a 4-methoxyphenyl group at position 3 and a propanone-linked piperazine . Key Difference: The methoxy group enhances polarity, improving aqueous solubility relative to the naphthalen-2-ylsulfonyl group in the target compound.

Piperazine/Piperidine Substituent Effects

  • Target Compound : The naphthalen-2-ylsulfonyl group on piperazine introduces strong electron-withdrawing effects, which may stabilize the sulfonamide bond and influence electrostatic interactions with biological targets.
  • Analog from : Piperidine substitution (vs. piperazine) removes one nitrogen atom, reducing hydrogen-bonding capacity and altering basicity .
  • Analog from : Pyrimido[4,5-d]pyrimidinone derivatives (e.g., compounds 3b and 3c) incorporate acrylamide-modified piperazine rings, which are designed for covalent binding to targets like kinases .

Physicochemical Properties

Property Target Compound Analog Analog
Molecular Formula C₂₄H₂₂N₈O₂S (inferred) C₂₀H₂₀N₆ C₂₇H₂₈N₆O₂
Molecular Weight ~522.6 g/mol 368.4 g/mol 492.6 g/mol
Key Substituent Naphthalen-2-ylsulfonyl Naphthalen-1-ylmethyl 4-Methoxyphenyl/propanone
LogP (Predicted) Higher (bulky sulfonyl group) Moderate (hydrophobic naphthyl) Lower (polar methoxy/propanone)

Implications for Drug Design

  • Target Compound : The naphthalen-2-ylsulfonyl group may improve target selectivity due to its unique steric and electronic profile compared to smaller substituents (e.g., methyl or methoxy groups).
  • Analog Lessons: Piperidine-based analogs () may exhibit reduced solubility but enhanced blood-brain barrier penetration . Methoxy-substituted derivatives () prioritize solubility, making them suitable for intravenous formulations .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing this triazolopyrimidine derivative, and how can reaction yields be improved?

Methodological Answer: The synthesis involves multi-step protocols, typically starting with functionalization of the triazolopyrimidine core followed by coupling with the naphthalenylsulfonyl-piperazine moiety. Key steps include:

  • Nucleophilic substitution under anhydrous conditions (e.g., DMF or dichloromethane) to attach the piperazine group .
  • Catalytic systems : Palladium on carbon (Pd/C) or copper iodide (CuI) for cross-coupling reactions to integrate aromatic substituents .
  • Yield optimization : Use of high-purity reagents, inert atmospheres (N₂/Ar), and temperature control (e.g., reflux at 80–110°C) to minimize side reactions .
    Validation : Monitor intermediates via TLC/HPLC and confirm final product purity (>95%) using reverse-phase HPLC and NMR spectroscopy .

Q. Q2. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methyl group at N3, sulfonyl group on piperazine) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of the triazolopyrimidine core geometry and piperazine ring conformation .

Advanced Research: Biological Activity and Mechanism

Q. Q3. How can researchers resolve contradictions in reported binding affinities for this compound across different biological assays?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, temperature) or target isoforms. Strategies include:

  • Standardized assays : Use recombinant protein isoforms (e.g., kinase mutants) under controlled buffer conditions (e.g., 25 mM Tris-HCl, pH 7.4) .
  • Competitive binding studies : Compare with reference inhibitors (e.g., staurosporine for kinases) via surface plasmon resonance (SPR) or fluorescence polarization .
  • Structural analysis : Co-crystallization with targets to identify binding site interactions (e.g., hydrogen bonding with ATP-binding pockets) .

Q. Q4. What experimental designs are recommended for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Transcriptomic profiling : RNA-seq or CRISPR-Cas9 screens to identify downstream gene networks affected by the compound .
  • Proteomic pull-down assays : Use biotinylated analogs of the compound to capture interacting proteins from cell lysates .
  • In vivo models : Pharmacodynamic studies in xenograft models (e.g., dosing at 10–50 mg/kg) with tissue distribution analysis via LC-MS/MS .

Advanced Research: Structure-Activity Relationship (SAR) Analysis

Q. Q5. How can systematic SAR studies be designed to enhance the compound’s selectivity for specific biological targets?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified sulfonyl groups (e.g., replacing naphthalen-2-yl with phenyl or heteroaryl) to assess steric/electronic effects .
  • Pharmacophore modeling : Use Schrödinger’s Maestro or MOE to identify critical interaction points (e.g., sulfonyl oxygen as a hydrogen bond acceptor) .
  • Selectivity profiling : Screen against panels of related targets (e.g., kinase family members) to identify off-target interactions .

Q. Q6. What strategies mitigate metabolic instability observed in preclinical studies of this compound?

Methodological Answer:

  • Metabolic soft spot identification : Incubate with liver microsomes and analyze metabolites via LC-HRMS to pinpoint labile groups (e.g., sulfonamide cleavage) .
  • Stabilization approaches : Introduce deuterium at vulnerable sites (e.g., methyl groups) or replace metabolically labile moieties (e.g., naphthalenyl with fluorinated analogs) .
  • Prodrug design : Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability .

Data Analysis and Reproducibility

Q. Q7. How should researchers address batch-to-batch variability in biological activity data?

Methodological Answer:

  • Quality control (QC) protocols : Standardize synthesis (e.g., fixed reaction times/temperatures) and validate purity via orthogonal methods (NMR, HPLC, elemental analysis) .
  • Bioassay normalization : Include internal controls (e.g., reference inhibitors) in each assay plate to calibrate activity measurements .
  • Blinded replicates : Perform triplicate experiments across independent batches to assess statistical significance .

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